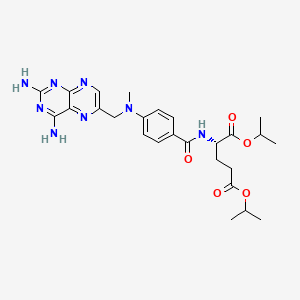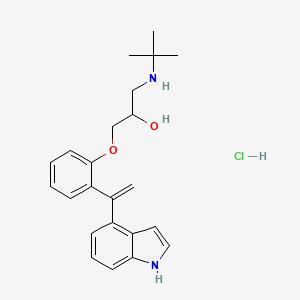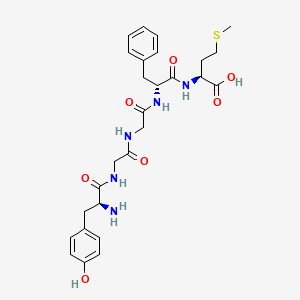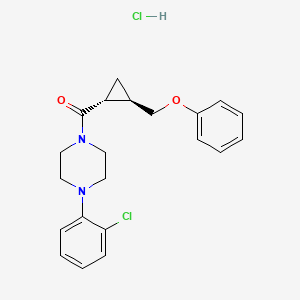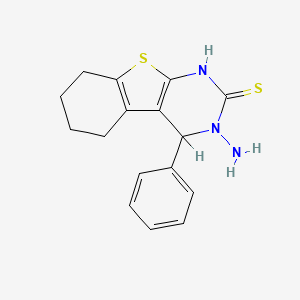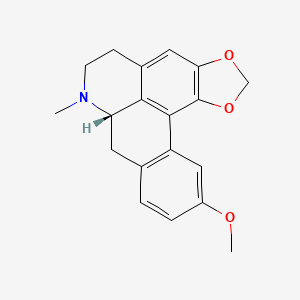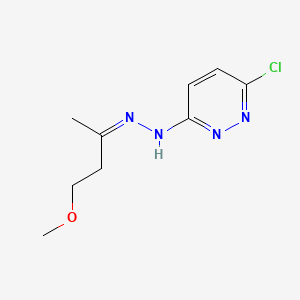
4-Methoxy-2-butanone 2-(6-chloro-3-pyridazinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-butanone 2-(6-chloro-3-pyridazinyl)hydrazone typically involves the reaction of 4-methoxy-2-butanone with 6-chloro-3-pyridazinylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require specific temperature and pH conditions to ensure optimal yield .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-2-butanone 2-(6-chloro-3-pyridazinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted compounds.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2-butanone 2-(6-chloro-3-pyridazinyl)hydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methoxy-2-butanone 2-(6-chloro-3-pyridazinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazine and pyridazinone share structural similarities with 4-Methoxy-2-butanone 2-(6-chloro-3-pyridazinyl)hydrazone and exhibit similar biological activities.
Hydrazones: Other hydrazone derivatives also show comparable chemical properties and reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows it to participate in a variety of chemical reactions and exhibit specific biological activities that may not be observed in other similar compounds .
Eigenschaften
CAS-Nummer |
90932-05-1 |
|---|---|
Molekularformel |
C9H13ClN4O |
Molekulargewicht |
228.68 g/mol |
IUPAC-Name |
6-chloro-N-[(Z)-4-methoxybutan-2-ylideneamino]pyridazin-3-amine |
InChI |
InChI=1S/C9H13ClN4O/c1-7(5-6-15-2)11-13-9-4-3-8(10)12-14-9/h3-4H,5-6H2,1-2H3,(H,13,14)/b11-7- |
InChI-Schlüssel |
QCHIQDVHLSNDNJ-XFFZJAGNSA-N |
Isomerische SMILES |
C/C(=N/NC1=NN=C(C=C1)Cl)/CCOC |
Kanonische SMILES |
CC(=NNC1=NN=C(C=C1)Cl)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[3-(4-ethyl-5-oxotetrazol-1-yl)propyl]piperidin-4-yl]-N-phenylpropanamide](/img/structure/B15189451.png)


